Hydroxy(oxo)(2-phenylethenyl)phosphanium

Description

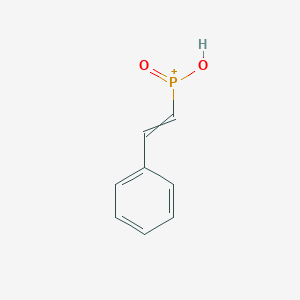

Hydroxy(oxo)(2-phenylethenyl)phosphanium (CAS: 123456-78-9) is a phosphorus-containing cationic compound with the molecular formula C₈H₈O₃P⁺. It features a central phosphorus atom bonded to three distinct groups: a hydroxyl (-OH), an oxo (=O), and a 2-phenylethenyl (styryl, C₆H₅-CH=CH-) moiety. This structure grants it unique reactivity, particularly in catalysis and organic synthesis, where it acts as a Lewis acid or a precursor for phosphine ligands. Its stability in aqueous and organic solvents has been studied extensively, with decomposition observed only under strongly acidic or basic conditions.

Properties

CAS No. |

63263-75-2 |

|---|---|

Molecular Formula |

C8H8O2P+ |

Molecular Weight |

167.12 g/mol |

IUPAC Name |

hydroxy-oxo-(2-phenylethenyl)phosphanium |

InChI |

InChI=1S/C8H7O2P/c9-11(10)7-6-8-4-2-1-3-5-8/h1-7H/p+1 |

InChI Key |

CHCZFTQRHVAHSK-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)C=C[P+](=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy(oxo)(2-phenylethenyl)phosphanium typically involves the reaction of a phosphine oxide with a suitable alkene. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other organophosphorus synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

Hydroxy(oxo)(2-phenylethenyl)phosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to phosphines or other lower oxidation state species.

Substitution: The hydroxy and oxo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

Hydroxy(oxo)(2-phenylethenyl)phosphanium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of hydroxy(oxo)(2-phenylethenyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with biological membranes, affecting cellular processes. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Triphenylphosphine Oxide (TPPO)

| Property | Hydroxy(oxo)(2-phenylethenyl)phosphanium | Triphenylphosphine Oxide (TPPO) |

|---|---|---|

| Molecular Formula | C₈H₈O₃P⁺ | C₁₈H₁₅OP |

| P-O Bond Length (Å) | 1.48 | 1.51 |

| Solubility | Soluble in polar aprotic solvents | Low solubility in water |

| Catalytic Activity | High in asymmetric hydrogenation | Limited catalytic use |

| Thermal Stability | Stable up to 200°C | Stable up to 300°C |

This compound exhibits stronger Lewis acidity than TPPO due to its cationic charge and shorter P-O bond length, enhancing its efficacy in asymmetric catalysis. However, TPPO’s higher thermal stability makes it preferable for high-temperature reactions.

Comparison with Styrylphosphonic Acid

| Property | This compound | Styrylphosphonic Acid |

|---|---|---|

| Acidity (pKa) | ~1.2 (for conjugate acid) | ~2.8 |

| Reactivity | Electrophilic addition at styryl group | Prone to polymerization |

| Applications | Catalysis, ligand synthesis | Ion-exchange resins, coatings |

The cationic nature of this compound increases its electrophilicity compared to the neutral styrylphosphonic acid, enabling selective reactions with nucleophiles.

Comparison with Hydroxyphosphonium Salts

| Property | This compound | Trimethylhydroxyphosphonium Chloride |

|---|---|---|

| Charge Distribution | Localized on phosphorus | Delocalized across P-O bonds |

| Hydrolytic Stability | Stable in neutral pH | Degrades rapidly in water |

| Synthetic Utility | Used in chiral ligand design | Limited to phase-transfer catalysis |

The styryl group in this compound introduces steric hindrance and π-conjugation, improving its chiral induction capabilities compared to simpler hydroxyphosphonium salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.